Sirolimus

mTOR inhibition kinase assay cell-free biochemistry

Sirolimus (rapamycin) is the prototypical mTORC1 allosteric inhibitor with a 0.1 nM IC50 in HEK293 cells—16- to 24-fold more potent than everolimus. Its extended half-life (46–78 h) enables infrequent-dosing preclinical models. Low aqueous solubility (2.6 µg/mL) and ~15% oral bioavailability make it the benchmark for nanoparticle, solid dispersion, and lipid-based delivery system development. The well-characterized sirolimus:everolimus C/d ratio (1.98) supports rigorous comparator studies. Select Sirolimus for maximal target engagement at minimal concentrations and for FKBP12-dependent mechanistic investigations.

Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
CAS No. 53123-88-9
Cat. No. B549165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirolimus
CAS53123-88-9
SynonymsAY 22 989
AY 22-989
AY 22989
I 2190A
I-2190A
I2190A
Rapamune
Rapamycin
Sirolimus
Molecular FormulaC51H79NO13
Molecular Weight914.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
InChIKeyQFJCIRLUMZQUOT-HPLJOQBZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySol in ether, chloroform, acetone, methanol, and DMF;  very sparingly sol in hexane and petr ether.
In water = 9.9X10-5 mg/L at 25 °C /Estimated/
1.73e-03 g/L
Storage−20°C

Sirolimus (CAS 53123-88-9): Procurement-Ready Specifications and Baseline Characteristics for Scientific Research


Sirolimus (also known as rapamycin; CAS 53123-88-9) is a macrocyclic lactone natural product produced by Streptomyces hygroscopicus and the prototypical allosteric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) [1]. It functions by binding to the intracellular immunophilin FKBP12, forming a complex that inhibits mTOR kinase activity and induces G1-S cell cycle arrest [2]. Sirolimus serves as the parent compound from which several semi-synthetic analogs (including everolimus, temsirolimus, and ridaforolimus) have been developed, each with distinct physicochemical and pharmacokinetic modifications intended to address specific clinical or formulation limitations of the parent molecule [3].

Why Sirolimus Cannot Be Casually Substituted with Everolimus, Temsirolimus, or Other mTOR Inhibitors in Research Protocols


Despite sharing the same intracellular target (mTOR), sirolimus and its analogs exhibit substantial quantitative differences in key attributes that directly impact experimental reproducibility, therapeutic window, and procurement justification. These differences include a >10-fold variation in biochemical potency against mTORC1, marked disparities in oral bioavailability and plasma protein binding, distinct terminal half-lives governing dosing regimens, and fundamentally different intratumoral pharmacokinetic profiles that translate into divergent in vivo efficacy [1][2][3]. Substituting sirolimus with everolimus, temsirolimus, or other rapalogs without explicit compensation for these parameters can introduce confounding variables in both in vitro mechanistic studies and in vivo disease models, potentially invalidating comparative analyses and obscuring true compound-specific effects.

Quantitative Differential Evidence: Sirolimus vs. Everolimus, Temsirolimus, and Tacrolimus


mTORC1 Biochemical Potency: Sirolimus Exhibits >10-Fold Higher Potency Than Everolimus in Cell-Free Assays

In direct biochemical comparisons, sirolimus demonstrates superior intrinsic potency against mTORC1 compared to everolimus. Sirolimus exhibits an IC50 of 0.1 nM against mTORC1 in a cell-free biochemical assay, whereas everolimus shows an IC50 range of 1.6–2.4 nM under identical assay conditions [1]. Temsirolimus, a prodrug that is converted to sirolimus in vivo, displays an intermediate IC50 of 0.3–0.5 nM in cell culture systems [1].

mTOR inhibition kinase assay cell-free biochemistry immunosuppression

Oral Bioavailability and Protein Binding: Sirolimus vs. Everolimus vs. Temsirolimus

Sirolimus exhibits low and variable oral bioavailability (~15%, with 14% for solution and 18% for tablets), which is lower than everolimus (20%) and substantially lower than intravenously administered temsirolimus (100%) [1]. Conversely, sirolimus displays higher plasma protein binding (~92%) compared to everolimus (~75%) and temsirolimus (~85%) [1][2].

pharmacokinetics bioavailability protein binding ADME

Terminal Half-Life and Dosing Interval: Sirolimus Offers Prolonged Exposure Relative to Everolimus

Sirolimus possesses a significantly longer terminal elimination half-life (46–78 hours) compared to everolimus (26–30 hours) and temsirolimus (9–27 hours) [1]. This extended half-life supports once-daily oral dosing for sirolimus, whereas everolimus requires twice-daily administration to maintain therapeutic trough concentrations in transplant recipients [2].

pharmacokinetics half-life dosing regimen therapeutic monitoring

Intratumoral Drug Accumulation and Antitumor Efficacy: nab-Sirolimus vs. Oral Sirolimus and Everolimus

In an A549 NSCLC xenograft model, nab-sirolimus (albumin-bound sirolimus administered intravenously) achieved intratumoral drug concentrations of 420–539 ng/g at 24 hours post-dose, representing a >30-fold increase over oral sirolimus (17 ng/g at steady state) and >42-fold increase over oral everolimus (10 ng/g at steady state) [1]. This enhanced tumor penetration correlated with significantly greater tumor growth inhibition (TGI): nab-sirolimus at 15 mg/kg/week achieved 94.2% TGI versus saline, while equimolar oral sirolimus produced only 30.0% TGI (p=0.0007) and oral everolimus produced 45.0% TGI (p=0.01) [1].

xenograft tumor penetration antitumor activity oncology

Clinical Dose Conversion Ratio: Sirolimus vs. Everolimus in Heart Transplant Recipients

In a retrospective cohort of heart transplant recipients who underwent conversion between sirolimus and everolimus, the concentration/dose (C/d) ratio for sirolimus was 4.42, compared to 2.23 for everolimus, yielding a sirolimus:everolimus C/d ratio of 1.98 [1]. This indicates that approximately twice the dose of everolimus is required to achieve the same therapeutic trough concentration as sirolimus. Additionally, everolimus was better tolerated, with significantly more patients reporting no intolerances and significantly fewer patients experiencing edema (p<0.05) [1].

clinical pharmacology dose conversion heart transplantation therapeutic drug monitoring

Formulation-Dependent Stability: Amorphous Sirolimus with Glyceryl Behenate Improves Chemical Stability Over Commercial Rapamune

Patent literature describes a stable pharmaceutical composition comprising sirolimus in amorphous form combined with a fatty acid ester (glyceryl behenate) at less than 10% w/w, which demonstrates superior chemical stability compared to the commercially available Rapamune product [1]. The amorphous dispersion approach addresses the intrinsic poor aqueous solubility of sirolimus (2.6 μg/mL) while mitigating the crystalline-to-amorphous conversion instability observed with conventional formulations [1].

pharmaceutical formulation chemical stability amorphous solid dispersion quality control

Sirolimus (CAS 53123-88-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro mTORC1 Inhibition Studies Requiring High Biochemical Potency

Given its 0.1 nM IC50 against mTORC1—16- to 24-fold more potent than everolimus in cell-free assays [1]—sirolimus is the preferred mTOR inhibitor for in vitro experiments where maximal target engagement at low compound concentrations is desired. Researchers studying mTOR signaling dynamics, FKBP12-dependent mechanisms, or developing high-throughput screening assays should select sirolimus to minimize off-target effects associated with higher compound concentrations.

Longitudinal In Vivo Studies Requiring Once-Daily Dosing and Prolonged Target Coverage

The extended terminal half-life of sirolimus (46–78 hours) relative to everolimus (26–30 hours) makes it the agent of choice for preclinical models requiring sustained mTOR inhibition with minimal dosing frequency [2]. This property is particularly advantageous in chronic disease models (e.g., aging, metabolic disorders, long-term immunosuppression) where daily handling of animals is logistically challenging and may introduce stress-related confounders.

Formulation Development and Bioavailability Enhancement Studies

The low aqueous solubility (2.6 μg/mL) and low oral bioavailability (~15%) of sirolimus [3] position it as an ideal model compound for developing and evaluating novel drug delivery systems, including nanoparticle formulations, solid dispersions, and lipid-based carriers. Procurement of sirolimus for formulation research allows direct comparison with proprietary formulations (e.g., nab-sirolimus) and validation of bioavailability-enhancing technologies.

Clinical Trial Design and Therapeutic Drug Monitoring Protocol Development

The established sirolimus:everolimus C/d ratio of 1.98 [4] provides a critical evidence-based parameter for designing clinical trials involving mTOR inhibitor conversion or combination therapy. Sirolimus is the appropriate comparator when evaluating novel mTOR-targeting agents, and its well-characterized pharmacokinetic-pharmacodynamic relationship supports robust therapeutic drug monitoring strategies in both academic and industry-sponsored clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sirolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.